ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. Its structure comprises a 4-methoxyphenyl-substituted pyrazole ring linked via a carbonylamino group to a thiazole ring bearing an ethyl carboxylate moiety. The presence of the methoxy group may enhance lipophilicity and influence pharmacokinetic properties, while the ester group could modulate solubility or metabolic stability .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-4-26-17(24)14-10-27-18(19-14)20-16(23)15-9-13(21-22(15)2)11-5-7-12(25-3)8-6-11/h5-10H,4H2,1-3H3,(H,19,20,23) |
InChI Key |
VKTCQTJAJPABAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
-
Reactants : 4-Methoxybenzoylacetonitrile (1.0 equiv), methylhydrazine (1.2 equiv).
-
Conditions : Reflux in ethanol (80°C, 15 h).
-
Workup : Concentrate under reduced pressure; purify via silica gel chromatography (0–10% MeOH in CH₂Cl₂).
-
Yield : 97% (white solid).
-
Characterization :
Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate
-
Reactants : Ethyl bromopyruvate (1.0 equiv), thiourea (1.1 equiv).
-
Conditions : Stir in ethanol (70°C, 1 h).
-
Workup : Pour into ice-water; filter and recrystallize from ethanol.
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Yield : 100% (white solid).
-
Characterization :
Amide Coupling to Form Target Compound
Procedure :
-
Reactants :
-
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv).
-
Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv).
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EDCI (1.2 equiv), HOBt (1.1 equiv), triethylamine (2.0 equiv).
-
-
Conditions : Stir in anhydrous THF (0°C → room temperature, 24 h).
-
Workup : Extract with ethyl acetate; wash with brine; purify via column chromatography (hexane/EtOAc 3:1).
-
Yield : 82% (off-white solid).
-
Characterization :
-
¹³C NMR (DMSO-d₆) : δ 170.2 (C=O, ester), 165.8 (C=O, amide), 159.1 (Ar–OCH₃), 153.2 (thiazole C-2).
-
Alternative Synthetic Approaches
One-Pot Multicomponent Reaction
-
Reactants :
-
4-Methoxyphenyl glyoxal (1.0 equiv).
-
Methylthioamide (1.0 equiv).
-
Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv).
-
-
Conditions : HFIP (hexafluoroisopropanol) at room temperature (12 h).
-
Yield : 75% (direct formation without isolation of intermediates).
-
Advantage : Atom-economic, avoids purification of intermediates.
Microwave-Assisted Synthesis
-
Reactants :
-
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 equiv).
-
Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv).
-
-
Conditions : Microwave irradiation (150 W, 100°C, 20 min).
-
Advantage : 10-fold reduction in reaction time compared to conventional methods.
Optimization and Challenges
Critical Parameters
-
Solvent selection : THF or DMF improves coupling efficiency vs. ethanol.
-
Temperature : Coupling at 0°C minimizes racemization.
-
Catalyst : HOBt suppresses side reactions (e.g., N-acylurea formation).
Common Side Reactions and Mitigation
-
Pyrazole N-methylation overalkylation :
-
Thiazole hydrolysis :
Analytical Data Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 h | 20 min |
| Yield | 82% | 88% |
| Purity (HPLC) | 98.5% | 99.2% |
| Energy Consumption | High | Low |
Industrial Scalability Considerations
-
Cost drivers : EDCI/HOBt reagents contribute >60% of raw material costs.
-
Alternative catalysts : Polymer-supported carbodiimides reduce waste.
-
Purification : Centrifugal partition chromatography outperforms column chromatography for large batches.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-Containing Analogs
Compounds like (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () share the pyrazole core but differ in substitution patterns. The target compound’s 4-methoxyphenyl group and thiazole-linked ester contrast with the 4-methylphenoxy and oxime-functionalized thiazole in . These differences likely alter electronic properties and binding affinities. For instance, the oxime group in may participate in hydrogen bonding, whereas the ester in the target compound could increase membrane permeability .
Another analog, 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide (), replaces the thiazole with a thiadiazine ring. The thiadiazine’s larger ring size and additional nitrogen atoms may enhance polar interactions but reduce metabolic stability compared to the thiazole-ester system in the target compound .
Thiazole/Thiadiazine Derivatives
The compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () features a thiazole-carboxamide group tethered to a methoxyphenyl-substituted tetrahydropyran.
Methoxyphenyl-Substituted Compounds
The thiourea derivative 3-(4-methoxyphenyl)-1,1-bis(2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]amino}ethyl)thiourea () shares the 4-methoxyphenyl motif but incorporates a tetrazole-thiourea framework. Thioureas are known for strong hydrogen-bonding capacity, which could enhance cytotoxicity but may also increase toxicity risks compared to the target compound’s thiazole-ester system .
Formoterol-related compounds (), such as 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol, highlight the pharmacological relevance of methoxyphenyl groups in β-agonist drugs. However, the target compound’s ester and heterocyclic architecture diverge significantly from these amine- and alcohol-containing structures, suggesting distinct biological targets .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is an organic compound that exhibits significant biological activity due to its structural characteristics, which include a thiazole ring and a pyrazole moiety. These features contribute to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Structural Characteristics
The compound's molecular formula is , indicating the presence of various functional groups that enhance its biological interactions. The thiazole and pyrazole rings are known for their diverse pharmacological properties.
| Structural Features | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial and anticancer properties. |
| Pyrazole Moiety | Contributes to anti-inflammatory effects. |
| Ethyl Carboxylate | Enhances solubility and bioavailability. |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound's structure suggests it may interact effectively with microbial targets, potentially disrupting their cellular processes. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, making this compound a candidate for further investigation in antimicrobial therapies .
Anticancer Activity
The anticancer potential of thiazole-based compounds has been well-documented. This compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Anti-inflammatory Effects
The pyrazole component of the compound is associated with anti-inflammatory properties. Compounds containing pyrazole rings have been reported to inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.
Study on Anticancer Activity
In a study assessing the anticancer effects of various thiazole derivatives, this compound was tested against human cancer cell lines (e.g., HepG2 and Jurkat). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential comparable to established chemotherapeutic agents like doxorubicin .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and what challenges arise during its preparation?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Thiazole ring formation : Use Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones .
- Pyrazole coupling : React 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with the thiazole intermediate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Esterification : Introduce the ethyl ester group early to avoid side reactions during subsequent steps .
- Challenges : Competing side reactions (e.g., over-acylation) and purification difficulties due to polar intermediates.
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structural integrity and purity?
- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, thiazole C=O at ~165 ppm) .
- IR : Key peaks include N-H stretch (~3300 cm), carbonyl stretches (amide: ~1680 cm; ester: ~1720 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group replacement, ester variation) impact biological activity?
- Methodology : Compare analogs via structure-activity relationship (SAR) studies:
| Modification | Biological Activity (Example) | Reference |
|---|---|---|
| 4-Methoxyphenyl → 4-Fluorophenyl | Reduced antimicrobial potency | |
| Ethyl ester → Methyl ester | Enhanced metabolic stability | |
| Thiazole C4-methylation | Increased enzyme inhibition (IC ↓ 30%) |
- Key Insight : The 4-methoxyphenyl group enhances lipophilicity and target binding, while ester groups influence pharmacokinetics .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC values)?
- Approach :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal validation : Confirm enzyme inhibition via fluorometric and colorimetric assays .
- Molecular docking : Predict binding modes to explain variability (e.g., conformational flexibility of the pyrazole moiety) .
Q. What is the mechanistic basis for its interaction with cytochrome P450 enzymes, and how does this affect drug metabolism studies?
- Findings :
- The compound acts as a CYP3A4 inhibitor via competitive binding to the heme-active site, confirmed by UV-vis spectral shifts (λ = 450 nm) .
- Experimental Design : Use liver microsomes and NADPH cofactor systems to measure metabolite formation (LC-MS/MS) and derive values .
Methodological Considerations
Q. How can stability under physiological conditions be optimized for in vivo studies?
- Strategies :
- pH stability : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. The ester group hydrolyzes rapidly at pH >8, suggesting prodrug formulations .
- Light sensitivity : Store solutions in amber vials; UV irradiation (λ = 365 nm) induces thiazole ring decomposition .
Q. What computational tools are effective for predicting binding affinity to kinase targets?
- Tools :
- Molecular Dynamics (MD) : Simulate interactions with EGFR kinase (PDB: 1M17) to identify key hydrogen bonds with the pyrazole carbonyl .
- QSAR Models : Use 2D descriptors (e.g., LogP, topological polar surface area) to correlate structural features with IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
